molecular formula C16H19NO2S2 B2873288 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2188279-16-3

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2873288
CAS No.: 2188279-16-3
M. Wt: 321.45
InChI Key: WXNATBUFJQPAKI-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a synthetic pyrrolidine derivative featuring a phenethylsulfonyl group at position 1 and a thiophen-2-yl substituent at position 3. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets.

Properties

IUPAC Name

1-(2-phenylethylsulfonyl)-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,12-9-14-5-2-1-3-6-14)17-10-8-15(13-17)16-7-4-11-20-16/h1-7,11,15H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNATBUFJQPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenethylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenethylsulfonyl chloride.

    Attachment of the Thiophen-2-yl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophen-2-yl group.

    Substitution: The phenethylsulfonyl and thiophen-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with unique properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its effects depends on its interaction with molecular targets. The phenethylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophen-2-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Reference
1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (Target) C₁₆H₁₉NO₂S₂ 1: Phenethylsulfonyl; 3: Thiophen-2-yl Not reported in evidence; inferred potential as CNS or enzyme modulator Likely involves sulfonylation and coupling (analogous to )
Product 78c (from ) Pyrrolidine with ethynyl-linked thiophen-2-yl and pyridin-3-yl groups Enables diverse biaryl applications in chemistry and materials science CuI-catalyzed coupling (Cs₂CO₃, HFIP)
(R)-3-[2-hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium bromide C₁₇H₂₁BrNO₃S₂ Di-thiophen-2-yl groups, dimethylpyrrolidinium core Potent M3mAChR antagonist; plasma stability (t₁/₂ = 59.34 min) Stereoselective synthesis
1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine C₁₁H₁₄N₄OS Oxadiazole-thiophene hybrid; pyrrolidin-3-amine Building block for drug discovery; no direct activity reported Not specified
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid C₁₂H₁₂F₃NO₄S Trifluoromethylphenylsulfonyl; carboxylic acid at pyrrolidine-2 Research chemical; potential protease or enzyme inhibitor Sulfonylation of pyrrolidine derivatives

Key Structural and Functional Insights:

  • Thiophene vs.
  • Sulfonyl Group Variations : Phenethylsulfonyl (target) vs. trifluoromethylphenylsulfonyl () substituents influence electronic properties and binding affinity. The phenethyl chain may enhance lipophilicity and membrane permeability.
  • Heterocyclic Hybrids : Oxadiazole-thiophene hybrids () introduce additional hydrogen-bonding sites, contrasting with the target’s simpler thiophene-pyrrolidine architecture.

Pharmacological and Biochemical Relevance

  • Anticholinergic Activity () : Di-thiophene analogs demonstrate potent M3mAChR antagonism, but systemic exposure risks (e.g., anticholinergic effects) may limit therapeutic utility .

Biological Activity

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS No. 2188279-16-3) is a complex organic compound notable for its potential biological activities. Its structure features a pyrrolidine ring with substitutions that may influence its interaction with biological systems. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Phenethylsulfonyl Group : A sulfonyl moiety that may enhance biological interactions.
  • Thiophen-2-yl Group : A thiophene ring that can participate in π-π interactions.

The molecular formula is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S with a molecular weight of approximately 253.33 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Phenethylsulfonyl Group : This is done using sulfonylation reactions.
  • Attachment of the Thiophen-2-yl Group : Often involves cross-coupling reactions such as Suzuki or Stille coupling.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting growth and inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes and receptors, potentially leading to:

  • Inhibition of Key Enzymes : The sulfonyl group may play a critical role in enzyme binding.
  • Disruption of Cellular Processes : The structural features may allow for interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as antimicrobial agents.
  • Cancer Research : In vitro studies indicated that pyrrolidine derivatives can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential in oncology.
  • Enzyme Interaction Studies : Research has shown that similar sulfonamide compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may have comparable effects.

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